2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYLPHENYL)-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYLPHENYL)-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as reagents under simple and convenient conditions has been reported for the synthesis of substituted phenols . Such methods can be adapted for the large-scale production of 2-(4-ETHYLPHENYL)-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can yield an alcohol.
Scientific Research Applications
2-(4-ETHYLPHENYL)-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with functional groups such as hydroxyl, methyl, and phenyl groups. Examples include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
What sets 2-(4-ETHYLPHENYL)-4-HYDROXY-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEXANE-13-DICARBOXAMIDE apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H30N2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H30N2O4/c1-3-19-14-16-20(17-15-19)24-25(27(33)30-21-10-6-4-7-11-21)23(32)18-29(2,35)26(24)28(34)31-22-12-8-5-9-13-22/h4-17,24-26,35H,3,18H2,1-2H3,(H,30,33)(H,31,34) |
InChI Key |
QQEXGZCDNMCSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3)(C)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.